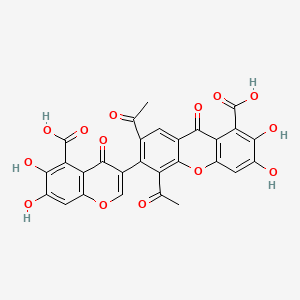
Vinaxanthone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinaxanthone is a naturally occurring compound isolated from the fungal strain Penicillium species. It has garnered significant attention due to its potent antibacterial properties, particularly as an inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI). This enzyme plays a crucial role in the fatty acid synthesis pathway of bacteria, making this compound a promising candidate for the development of new antibacterial agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vinaxanthone can be synthesized biomimetically from vanillin through an intermolecular Diels-Alder cycloaddition between two molecules of the precursor . The synthesis involves the following steps:
- Preparation of the precursor from vanillin.
- Intermolecular Diels-Alder cycloaddition to form the this compound structure.
- Purification and characterization of the final product.
Industrial Production Methods: this compound is also produced through fermentation of the fungal strain Penicillium species. The detailed procedure involves:
- Culturing the Penicillium species in a suitable medium.
- Isolation of this compound from the cultured broth.
- Purification using techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Vinaxanthone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure, enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups .
Applications De Recherche Scientifique
Vinaxanthone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying Diels-Alder reactions and other organic transformations.
Biology: Investigated for its role in inhibiting bacterial fatty acid synthesis, making it a potential antibacterial agent.
Mécanisme D'action
Vinaxanthone is structurally similar to other xanthone derivatives such as xanthofulvin and acremoxanthones. its unique ability to selectively inhibit FabI and its potential neuroregenerative properties set it apart from these compounds .
Comparaison Avec Des Composés Similaires
Xanthofulvin: Another xanthone derivative with similar antibacterial properties.
Acremoxanthones: Xanthone dimers with complex structures and selective biological activities.
Vinaxanthone’s unique combination of antibacterial and neuroregenerative properties makes it a compound of significant interest for further research and development.
Propriétés
Numéro CAS |
133293-89-7 |
|---|---|
Formule moléculaire |
C28H16O14 |
Poids moléculaire |
576.4 g/mol |
Nom IUPAC |
5,7-diacetyl-6-(5-carboxy-6,7-dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxy-9-oxoxanthene-1-carboxylic acid |
InChI |
InChI=1S/C28H16O14/c1-7(29)9-3-10-22(33)19-15(5-13(32)25(36)21(19)28(39)40)42-26(10)16(8(2)30)17(9)11-6-41-14-4-12(31)24(35)20(27(37)38)18(14)23(11)34/h3-6,31-32,35-36H,1-2H3,(H,37,38)(H,39,40) |
Clé InChI |
MEYYEMQDVMMNNR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3C(=O)O)O)O)C(=O)C)C4=COC5=C(C4=O)C(=C(C(=C5)O)O)C(=O)O |
SMILES canonique |
CC(=O)C1=C(C(=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3C(=O)O)O)O)C(=O)C)C4=COC5=C(C4=O)C(=C(C(=C5)O)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
411F SM-345431 vina-xanthone vinaxanthone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















